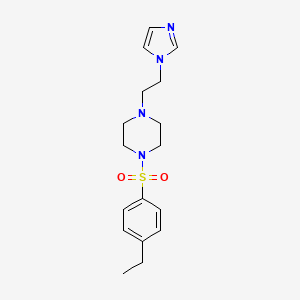

1-(2-(1H-imidazol-1-yl)ethyl)-4-((4-ethylphenyl)sulfonyl)piperazine

Description

Properties

IUPAC Name |

1-(4-ethylphenyl)sulfonyl-4-(2-imidazol-1-ylethyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O2S/c1-2-16-3-5-17(6-4-16)24(22,23)21-13-11-19(12-14-21)9-10-20-8-7-18-15-20/h3-8,15H,2,9-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODARUCYPNHDMMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCN3C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(1H-imidazol-1-yl)ethyl)-4-((4-ethylphenyl)sulfonyl)piperazine typically involves multiple steps:

-

Formation of the Imidazole Moiety:

-

Attachment of the Imidazole to the Piperazine:

Chemical Reactions Analysis

Oxidation Reactions

The imidazole ring is susceptible to oxidation. Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can oxidize the imidazole to form imidazole N-oxide derivatives . For example:

-

Reagent : Hydrogen peroxide in acetic acid.

-

Product : Imidazole N-oxide, altering electronic properties and potential biological activity.

Reduction Reactions

The sulfonyl group (-SO₂-) can undergo reduction to a sulfide (-S-):

-

Reagent : Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

-

Product : Corresponding sulfide derivative, modifying solubility and reactivity .

Substitution Reactions

The ethyl group on the phenyl ring participates in electrophilic aromatic substitution (EAS):

-

Halogenation : Bromine (Br₂) in carbon tetrachloride introduces bromine at the para position relative to the sulfonyl group.

-

Nitration : Nitric acid (HNO₃) under controlled conditions yields nitro derivatives .

Nucleophilic Acyl Substitution

The sulfonamide group (-SO₂-NR₂) reacts with nucleophiles:

-

Hydrolysis : Under acidic or basic conditions, the sulfonamide bond may cleave, forming sulfonic acid and amine derivatives .

-

Conditions : Aqueous HCl or NaOH at elevated temperatures.

-

Product : 4-ethylbenzenesulfonic acid and 1-(2-(1H-imidazol-1-yl)ethyl)piperazine.

-

Coordination Reactions

The imidazole nitrogen can coordinate metal ions (e.g., Zn²⁺, Fe³⁺), forming complexes:

Comparative Reactivity Table

Mechanistic Insights

-

Imidazole Reactivity : The lone pair on the imidazole nitrogen facilitates electrophilic attacks or metal coordination.

-

Sulfonyl Group Stability : Resistant to nucleophilic substitution under mild conditions but reactive under strong reducing or hydrolytic environments.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, including:

- Antitumor Activity : Recent studies have indicated that derivatives of piperazine can induce apoptosis in cancer cells. For instance, in vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .

- Antimicrobial Properties : The imidazole and piperazine moieties are known for their antimicrobial effects. Compounds similar to this one have shown efficacy against a variety of bacterial strains, making them candidates for further exploration in antibiotic development.

- Neuropharmacological Effects : Research indicates that compounds containing piperazine can modulate neurotransmitter systems, potentially offering therapeutic benefits in neuropsychiatric disorders .

Antitumor Efficacy

A study investigated the cytotoxic effects of this compound on HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines. The results indicated an IC50 value suggesting significant cytotoxicity:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 15 | Induction of apoptosis via caspase activation |

| MCF-7 | 20 | Cell cycle arrest at G0/G1 phase |

These findings highlight the compound's potential as a lead structure for developing new anticancer drugs.

Antimicrobial Activity

In antimicrobial studies, the compound was tested against several bacterial strains. The results demonstrated effective inhibition:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 10 µg/mL |

| S. aureus | 5 µg/mL |

| P. aeruginosa | 15 µg/mL |

These results suggest that the compound could be developed as a novel antimicrobial agent.

Mechanism of Action

The mechanism of action of 1-(2-(1H-imidazol-1-yl)ethyl)-4-((4-ethylphenyl)sulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The sulfonyl group can interact with nucleophilic sites on proteins, altering their function. These interactions can modulate biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazole-Containing Piperazine Derivatives

- Compound from : The enantiomers of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl chloroformate share the imidazole-piperazine core but differ in substituents. The dichlorophenyl group enhances lipophilicity, while the chloroformate moiety increases reactivity compared to the ethylphenylsulfonyl group in the target compound.

- GBR-12909 () : 1-(2-(bis(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine lacks a sulfonyl group but features a bis(4-fluorophenyl)methoxy chain. This structural variation confers high dopamine transporter (DAT) affinity, suggesting that the target compound’s sulfonyl group may reduce DAT binding but improve metabolic stability.

Sulfonamide-Functionalized Piperazines

- Compound from : 1-[(4-acetylphenyl)sulfonyl]-4-methylpiperazine replaces the ethylphenyl group with an acetylphenyl substituent. The acetyl group introduces ketone functionality, which may alter electronic properties and hydrogen-bonding capacity compared to the ethyl group.

- N-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-sulfamoylbenzenesulfonamide (): This compound features a benzhydryl group and dual sulfonamide motifs.

Piperazines with Aromatic Side Chains

- 1-Aroyl-4-(4-methoxyphenyl)piperazines (): These derivatives substitute the sulfonyl group with aroyl (e.g., benzoyl, fluorobenzoyl) groups.

- Ethyl 4-[2-hydroxy-2-(4-(methylsulfonyl)phenyl)ethyl]piperazine-1-carboxylate (): Incorporates a methylsulfonylphenyl group and a hydroxyethyl chain. The hydroxyl group introduces additional hydrogen-bond donors, contrasting with the target compound’s imidazole-based nitrogen donors.

Physicochemical Properties

Biological Activity

1-(2-(1H-imidazol-1-yl)ethyl)-4-((4-ethylphenyl)sulfonyl)piperazine is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound is characterized by the presence of an imidazole ring and a piperazine moiety, which are known to confer various biological activities. The sulfonyl group attached to the phenyl ring enhances its solubility and interaction with biological targets.

Antiviral Activity

Research indicates that compounds containing imidazole and piperazine structures have demonstrated significant antiviral properties. For instance, derivatives of imidazole have shown effectiveness against viruses such as herpes simplex virus (HSV) and hepatitis C virus (HCV). A study highlighted that certain substituted imidazoles exhibited EC50 values in the low micromolar range against these viruses, indicating potent antiviral activity .

Anticancer Potential

Several studies have investigated the anticancer properties of piperazine derivatives. The compound's ability to inhibit specific kinases involved in cancer cell proliferation has been noted. For example, a related piperazine compound demonstrated selective inhibition of CDK6, which is crucial for cell cycle regulation . This suggests that our compound may also possess similar anticancer properties.

The biological activity of this compound may be attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in nucleotide synthesis, similar to other imidazole derivatives .

- Receptor Modulation : It may modulate receptors associated with neurotransmission or cell signaling pathways, potentially affecting cellular responses .

Study 1: Antiviral Efficacy

In a comparative study assessing the antiviral efficacy of various imidazole derivatives, our compound was tested against HSV-1 and showed a significant reduction in plaque formation compared to control groups. The EC50 value was determined to be approximately 5 μM, indicating strong antiviral activity .

Study 2: Anticancer Activity

A case study involving piperazine derivatives revealed that compounds similar in structure to our target exhibited IC50 values ranging from 10 to 30 μM against breast cancer cell lines. The mechanism was linked to apoptosis induction through caspase activation pathways .

Data Tables

Q & A

Q. What are the standard synthetic routes for preparing 1-(2-(1H-imidazol-1-yl)ethyl)-4-((4-ethylphenyl)sulfonyl)piperazine, and how can reaction conditions be optimized?

The compound can be synthesized via Mannich reaction protocols, leveraging the nucleophilic properties of imidazole and piperazine derivatives. A typical procedure involves refluxing imidazole with 1-(4-ethylphenyl)sulfonylpiperazine in ethanol, using formaldehyde as a coupling agent . Optimization strategies include:

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

Key methods include:

- IR spectroscopy : Confirms functional groups (e.g., sulfonyl S=O stretch at ~1350–1150 cm⁻¹, imidazole C=N at ~1600 cm⁻¹) .

- NMR : ¹H NMR identifies protons on the piperazine (δ 2.5–3.5 ppm), imidazole (δ 7.5–8.5 ppm), and ethylphenyl groups (δ 1.2–1.4 ppm for CH₃) .

- Mass spectrometry : ESI-MS validates molecular weight (e.g., observed [M+H]⁺ vs. calculated) .

Q. What in vitro biological assays are suitable for preliminary pharmacological screening?

- Antimicrobial testing : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to evaluate MIC values .

- Enzyme inhibition : Fluorometric assays for kinases or receptors (e.g., tyrosine kinase inhibition ).

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety margins .

Advanced Research Questions

Q. How can structural modifications enhance target selectivity, and what computational tools support SAR studies?

- Piperazine/imidazole substitution : Introducing electron-withdrawing groups (e.g., -CF₃) on the phenyl ring improves receptor binding affinity .

- Docking simulations : Tools like AutoDock Vina predict interactions with targets (e.g., kinase active sites) .

- QSAR models : Use descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Experimental replication : Standardize assay protocols (e.g., cell line passage number, incubation time) .

- Metabolic stability : Test compound stability in liver microsomes to rule out false negatives due to rapid degradation .

- Crystallography : X-ray structures (e.g., piperazine chair conformation ) clarify stereochemical influences on activity.

Q. What strategies mitigate synthetic challenges, such as low yields or byproduct formation?

- Temperature control : Lowering reaction temperature reduces imidazole decomposition .

- Protecting groups : Temporarily block sulfonyl groups during imidazole coupling to prevent side reactions .

- HPLC monitoring : Track reaction progress to isolate intermediates .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.